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Compound of Interest

Compound Name: 2,6-Diethylaniline hydrochloride

Cat. No.: B1253448

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
diethylaniline hydrochloride. Due to the limited availability of public spectroscopic data for
the hydrochloride salt, this document presents the available data for the free base, 2,6-
diethylaniline, and offers a detailed analysis of the expected spectral modifications upon its
conversion to the hydrochloride salt. This information is crucial for the unambiguous
identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,6-diethylaniline. The predicted
shifts for the hydrochloride salt are based on established principles of spectroscopy and
comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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2,6- Predicted 2,6-
Diethylaniline Diethylaniline
Assignment (Free Base) Hydrochloride Multiplicity Integration
Chemical Shift Chemical Shift
(6) ppm (6) ppm
-CHs (Ethyl) ~1.25 ~1.30 Triplet 6H
-CH: (Ethyl) ~2.57 ~2.70 Quartet 4H
Aromatic H )
~6.63 ~7.00 Triplet 1H
(para)
Aromatic H
~6.92 ~7.20 Doublet 2H
(meta)
-NHz* ~7.5-8.5 _
-NH:z ~3.54 (broad) Singlet 2H -> 3H
(broad)

Note: The chemical shifts for the free base are sourced from publicly available databases.[1]
The predicted shifts for the hydrochloride salt are expected to be downfield due to the electron-
withdrawing effect of the protonated amino group (-NHs™).

13C NMR (Carbon-13 NMR) Data

2,6-Diethylaniline (Free Predicted 2,6-Diethylaniline

Assignment Base) Chemical Shift (d) Hydrochloride Chemical Shift
ppm (6) ppm

-CHs (Ethyl) ~13.1 ~13.0

-CHz (Ethyl) ~24.3 ~24.0

Aromatic C (meta) ~126.0 ~127.0

Aromatic C (para) ~118.3 ~120.0

Aromatic C (ipso, C-NH-2) ~141.6 ~138.0

Aromatic C (ipso, C-Ethyl) ~127.6 ~129.0
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Note: The chemical shifts for the free base are sourced from publicly available databases.[1][2]
The predicted shifts for the hydrochloride salt are based on the expected electronic changes

upon protonation.

Infrared (IR) Spectroscopy

2,6-Diethylaniline

Predicted 2,6-

] Diethylaniline
Functional Group (Free Base) ) Appearance
Hydrochloride
Wavenumber (cm~?)
Wavenumber (cm~1)

Strong, sharp (free
N*-H Stretch ~2800-
N-H Stretch ~3400-3500 base); Strong, broad
3200 (broad)
(salt)

C-H Stretch

_ ~3000-3100 ~3000-3100 Medium
(Aromatic)
C-H Stretch (Aliphatic)  ~2850-2970 ~2850-2970 Strong
C=C sStretch )

_ ~1600, ~1470 ~1600, ~1470 Medium
(Aromatic)

N+*-H Bend ~1500- _

N-H Bend ~1620 Medium

1600

Note: The IR data for the free base is based on typical values for substituted anilines. The
formation of the anilinium ion in the hydrochloride salt results in a significant broadening and
shift of the N-H stretching vibrations to lower wavenumbers.

Mass Spectrometry (MS)
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Expected 2,6-

_ 2,6-Diethylaniline Diethylaniline
Technique . Fragment
(Free Base) m/z Hydrochloride
Observation
Electron lonization The free base will be
149.12 [M]* (Molecular lon)
(ED detected.

The free base
El 134.10 fragment will be [M-CHs]*
detected.

Note: In a typical mass spectrometry experiment (e.g., Electron lonization), the hydrochloride
salt will likely dissociate, and the spectrum will show the molecular ion and fragmentation
pattern of the free base, 2,6-diethylaniline.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2,6-diethylaniline
hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Weigh approximately 5-10 mg of 2,6-diethylaniline hydrochloride.

o Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide
(DMSO-de) or Deuterated Methanol (CDsOD), as the hydrochloride salt may have limited
solubility in Chloroform-d (CDCl3)).

o Transfer the solution to a 5 mm NMR tube.
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e Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already
present in the solvent.

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-160 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).

Integrate the peaks in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective protons and carbons in the molecule.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2,6-diethylaniline hydrochloride with approximately 200
mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

e Place the powder mixture into a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Data Acquisition:

e Record a background spectrum of the empty sample compartment.
» Place the KBr pellet in the sample holder of the FTIR spectrometer.
e Acquire the sample spectrum over a range of 4000-400 cm™1,

o The final spectrum is presented as a plot of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron lonization (EI) source.
Sample Introduction:

» Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
acetonitrile) and infuse it directly into the ion source.
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e Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is sufficiently volatile and
thermally stable, it can be introduced via a GC column for separation prior to ionization.

EI-MS Acquisition Parameters:
 lonization Energy: 70 eV.

e Mass Range: m/z 40-400.

e Source Temperature: 200-250 °C.
Data Analysis:

« |dentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the free
base.

e Analyze the fragmentation pattern to identify characteristic fragment ions.
o Compare the obtained spectrum with library databases for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound like 2,6-diethylaniline hydrochloride.
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General Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diethylaniline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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